5-(4-n-Butylphenyl)-5-oxovaleric acid
Description
Contextual Significance within Organic Synthesis and Medicinal Chemistry Research
In the field of organic synthesis, gamma-keto acids like 5-(4-n-butylphenyl)-5-oxovaleric acid are valuable building blocks. nih.govresearchgate.net The presence of two distinct reactive sites allows for selective chemical transformations, enabling the construction of diverse molecular scaffolds. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the ketone functionality can participate in reactions such as reductions, oximations, and condensations. This dual reactivity is particularly advantageous in the synthesis of heterocyclic compounds and polyfunctional molecules.
From a medicinal chemistry perspective, the structural framework of this compound serves as a key starting point for the development of novel therapeutic agents. The core structure is often modified to interact with specific biological targets. For instance, derivatives of gamma-keto acids have been explored for their potential as anticancer, antibacterial, and antiviral agents. The butylphenyl group, in particular, can contribute to the lipophilicity of the molecule, which may influence its pharmacokinetic and pharmacodynamic properties.
Structural Classification and Core Chemical Features of this compound
This compound is classified as a gamma-keto acid, also known as a 4-oxoalkanoic acid. Its structure is characterized by a five-carbon valeric acid chain where the carbonyl group (ketone) is located at the 5-position, and this carbon is also attached to a 4-n-butylphenyl ring.
Core Chemical Features:
Aromatic Ring: A benzene (B151609) ring substituted with an n-butyl group at the para position. The butyl group is a non-polar, hydrophobic moiety.
Ketone Group: A carbonyl group situated between the aromatic ring and the aliphatic chain. This group is a key site for nucleophilic addition and condensation reactions.
Carboxylic Acid Group: A terminal carboxyl group (-COOH) that imparts acidic properties to the molecule and can be readily derivatized.
Aliphatic Chain: A four-carbon methylene (B1212753) chain that provides flexibility to the molecule.
These features are summarized in the table below:
| Feature | Description |
| IUPAC Name | 5-(4-butylphenyl)-5-oxopentanoic acid |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Functional Groups | Ketone, Carboxylic Acid, Aromatic Ring |
| Structural Isomerism | Positional isomers are possible depending on the substitution on the phenyl ring. |
Overview of Key Academic Research Domains Pertaining to this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are central to several key areas of academic research. The primary research domains pertaining to this compound and its analogues include:
Synthesis of Fused Ring Systems: A significant area of research involves the intramolecular cyclization of gamma-keto acids to form tetralone derivatives. Tetralones are bicyclic compounds that serve as important intermediates in the synthesis of natural products and pharmaceuticals. researchgate.netnih.gov The synthesis of these compounds often involves a cascade of reductive Friedel-Crafts alkylation and cyclization.
Development of Heterocyclic Compounds: Gamma-keto acids are versatile precursors for the synthesis of various nitrogen-containing heterocycles. rsc.orgorganic-chemistry.orgmdpi.commdpi.com These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. Reactions with reagents like hydrazine (B178648) and its derivatives can lead to the formation of pyridazinones and other related structures.
Medicinal Chemistry and Drug Discovery: The tetralone scaffold, readily accessible from gamma-keto acids, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Derivatives of tetralones have been investigated for a wide range of pharmacological activities, including:
Anticancer Activity: Certain tetralone derivatives have shown promising results as anticancer agents. nih.gov
Antibacterial and Antiviral Activity: The tetralone framework has been incorporated into molecules with antibacterial and antiviral properties, including activity against Hepatitis C virus. nih.govresearchgate.net
Central Nervous System (CNS) Effects: Some tetralone derivatives have been explored for their effects on the central nervous system. nih.gov
The synthesis of this compound can be conceptually approached through a Friedel-Crafts acylation reaction between n-butylbenzene and succinic anhydride (B1165640). nih.govnih.govorganic-chemistry.orgresearchgate.net This well-established reaction is a cornerstone of aromatic chemistry for the formation of aryl ketones. The general conditions for such a reaction are presented in the table below, based on analogous transformations.
Table of Representative Friedel-Crafts Acylation Conditions
| Reactants | Catalyst (Lewis Acid) | Solvent | Temperature Range (°C) |
| Arene (e.g., n-butylbenzene) | AlCl₃ | CS₂, Nitrobenzene (B124822) | 0 - 60 |
| Anhydride (e.g., Succinic anhydride) | FeCl₃ | Dichloroethane | 25 - 80 |
| ZnCl₂ | No solvent (mechano) | Room Temperature | |
| Triflic Acid | Dichloromethane | 0 - 25 |
The subsequent intramolecular cyclization of the resulting gamma-keto acid to a tetralone is typically achieved under acidic conditions, often using reagents like polyphosphoric acid (PPA) or strong acids like sulfuric acid.
Table of Representative Intramolecular Cyclization Conditions
| Starting Material (Gamma-Keto Acid) | Reagent | Solvent | Temperature Range (°C) |
| 4-Aryl-4-oxobutanoic acid | Polyphosphoric Acid (PPA) | None | 80 - 150 |
| Concentrated Sulfuric Acid | None | 0 - 100 | |
| Eaton's Reagent (P₂O₅ in MsOH) | Dichloromethane | 25 - reflux | |
| Triflic Acid | Dichloromethane | 0 - 25 |
Structure
3D Structure
Properties
IUPAC Name |
5-(4-butylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-5-12-8-10-13(11-9-12)14(16)6-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBYDYBBXCCCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373830 | |
| Record name | 5-(4-butylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97678-95-0 | |
| Record name | 5-(4-butylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 5 4 N Butylphenyl 5 Oxovaleric Acid
Oxidative Transformations of the Ketone and Alkyl Moieties
The oxidative transformations of 5-(4-n-butylphenyl)-5-oxovaleric acid can be directed at either the ketone functional group or the n-butyl side chain of the phenyl ring. The susceptibility of each site to oxidation depends on the choice of oxidizing agent and the reaction conditions.
The n-butyl group, being an alkylbenzene side chain, is prone to oxidation at the benzylic position. libretexts.orgnumberanalytics.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can oxidize the n-butyl group to a carboxylic acid. ucalgary.cayoutube.comchemistryguru.com.sg This reaction proceeds as long as there is at least one hydrogen atom on the carbon directly attached to the benzene (B151609) ring (the benzylic carbon). youtube.comchemistryguru.com.sg The final product of this vigorous oxidation would be 4-(4-carboxy-1-oxobutyl)benzoic acid.
Ketones are generally more resistant to oxidation than aldehydes. orgoreview.com However, under harsh conditions, such as treatment with hot alkaline potassium permanganate, the carbon-carbon bond adjacent to the carbonyl group can be cleaved. orgoreview.com For an unsymmetrical ketone like this compound, this could lead to a mixture of products. More controlled oxidation of the ketone moiety is less common but can be achieved using specific reagents. For instance, some oxidative rearrangements of diaryl ketones to form 1,2-diaryl diketones have been reported, although this is more applicable to different substrates. nih.gov
| Oxidizing Agent | Target Moiety | Potential Product(s) | Reaction Conditions |
| KMnO₄, H⁺, heat | n-Butyl group | 4-(4-carboxy-1-oxobutyl)benzoic acid | Strong oxidation |
| K₂Cr₂O₇, H⁺, heat | n-Butyl group | 4-(4-carboxy-1-oxobutyl)benzoic acid | Strong oxidation |
| Hot alkaline KMnO₄ | Ketone | Mixture of dicarboxylic acids | C-C bond cleavage |
Reductive Modifications of the Oxo and Carboxylic Acid Functional Groups
The reduction of this compound offers a pathway to synthesize a variety of derivatives, including alcohols, diols, and alkanes. The challenge lies in the chemoselective reduction of either the ketone or the carboxylic acid, as both are susceptible to reduction. wikipedia.org
The choice of reducing agent is crucial for achieving selectivity. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones and aldehydes to their corresponding alcohols but is generally unreactive towards carboxylic acids under standard conditions. acs.orglibretexts.org Therefore, treatment of this compound with NaBH₄ would likely yield 5-(4-n-butylphenyl)-5-hydroxyvaleric acid.
In contrast, lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that will reduce both the ketone and the carboxylic acid to alcohols. harvard.edu The reaction of this compound with LiAlH₄ would result in the formation of 5-(4-n-butylphenyl)pentane-1,5-diol. Borane complexes (e.g., BH₃·THF) are also effective at reducing carboxylic acids. harvard.edu
For the complete reduction of the ketone to a methylene (B1212753) group (a deoxygenation reaction), methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed. harvard.edu However, the acidic conditions of the Clemmensen reduction might be problematic for some substrates, and α- or β-keto acids may not undergo this reaction efficiently due to steric hindrance. stackexchange.com
| Reducing Agent | Target Moiety | Major Product | Selectivity |
| Sodium borohydride (NaBH₄) | Ketone | 5-(4-n-butylphenyl)-5-hydroxyvaleric acid | Selective for ketone |
| Lithium aluminum hydride (LiAlH₄) | Ketone and Carboxylic acid | 5-(4-n-butylphenyl)pentane-1,5-diol | Non-selective |
| Borane (BH₃·THF) | Carboxylic acid (and ketone) | 5-(4-n-butylphenyl)pentane-1,5-diol | Reduces both, but often used for carboxylic acids |
| Zinc amalgam (Zn(Hg)), HCl | Ketone | 5-(4-n-butylphenyl)valeric acid | Clemmensen reduction |
| Hydrazine (N₂H₄), KOH | Ketone | 5-(4-n-butylphenyl)valeric acid | Wolff-Kishner reduction |
A method for the chemoselective reduction of a carboxylic acid in the presence of a ketone has been developed by activating the carboxylic acid as a mixed anhydride (B1165640) followed by reduction with sodium borohydride. researchgate.netnih.gov This approach could potentially be applied to this compound to selectively reduce the carboxylic acid to an alcohol.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Aliphatic Components
The carboxylic acid moiety can undergo nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org The hydroxyl group of the carboxylic acid can be replaced by other nucleophiles, typically after activation of the carbonyl group. For example, conversion to an acid chloride using thionyl chloride (SOCl₂) facilitates subsequent reactions with alcohols to form esters, with amines to form amides, or with other nucleophiles. libretexts.org
The aliphatic chain of the valeric acid portion is generally less reactive. However, the α-protons (on C-4) to the ketone are acidic and can be removed by a strong base to form an enolate. This enolate can then react with electrophiles, allowing for functionalization at this position.
| Reaction Type | Reagent(s) | Target Site | Potential Product(s) |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Aromatic ring (ortho to n-butyl) | 5-(3-Nitro-4-n-butylphenyl)-5-oxovaleric acid |
| Electrophilic Aromatic Substitution (Bromination) | Br₂, FeBr₃ | Aromatic ring (ortho to n-butyl) | 5-(3-Bromo-4-n-butylphenyl)-5-oxovaleric acid |
| Nucleophilic Acyl Substitution (Esterification) | R-OH, H⁺ (or SOCl₂ then R-OH) | Carboxylic acid | Alkyl 5-(4-n-butylphenyl)-5-oxovalerate |
| Nucleophilic Acyl Substitution (Amidation) | R-NH₂, DCC (or SOCl₂ then R-NH₂) | Carboxylic acid | N-Alkyl-5-(4-n-butylphenyl)-5-oxovaleramide |
| Enolate Formation and Alkylation | 1. LDA, 2. R-X | α-carbon to ketone (C-4) | 5-(4-n-butylphenyl)-4-alkyl-5-oxovaleric acid |
Cycloaddition and Other Pericyclic Reactions for Complex Scaffold Construction
While specific examples of cycloaddition reactions involving this compound are not extensively documented, its functional groups can participate in various pericyclic reactions to construct more complex molecular scaffolds. Cycloaddition reactions are powerful tools for the formation of cyclic compounds. nih.gov
The ketone or the enol form of the ketone can potentially act as a dienophile or a diene in Diels-Alder reactions, although this is less common for simple ketones. More plausibly, derivatives of the carboxylic acid or the ketone could be prepared to facilitate cycloaddition reactions. For instance, the carboxylic acid could be converted into an acyl azide (B81097), which can then undergo a Curtius rearrangement to form an isocyanate. This isocyanate could then participate in [2+2] cycloadditions with electron-rich alkenes.
The n-butylphenyl group can also be involved in cycloaddition reactions, particularly if further functionalized. For example, if a diene functionality were introduced onto the side chain, it could undergo intramolecular Diels-Alder reactions.
The construction of complex scaffolds from keto acids has been demonstrated through bicyclocondensation reactions with amino alcohols to furnish novel bicyclic lactam scaffolds. nih.gov This suggests that this compound could serve as a precursor for the synthesis of complex heterocyclic structures.
| Reaction Type | Potential Reactant/Derivative | Scaffold Type | Notes |
| Diels-Alder Reaction | Enol form of the ketone | Cyclohexene derivatives | The enol would act as the diene or dienophile. |
| [2+2] Cycloaddition | Isocyanate (from Curtius rearrangement of acyl azide) | β-Lactams | Reaction with an alkene. |
| Bicyclocondensation | This compound | Bicyclic lactams | Reaction with an amino alcohol. |
Functionalization Strategies for Bioorthogonal Chemical Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The ketone and carboxylic acid functional groups of this compound can serve as "handles" for bioorthogonal ligation reactions.
The ketone group can react with hydrazines or aminooxy compounds to form stable hydrazones or oximes, respectively. acs.org This is one of the earliest developed bioorthogonal reactions. While ketones are less reactive than aldehydes, this reaction is still widely used for bioconjugation. acs.org
The carboxylic acid can be activated and then coupled to molecules containing an amine or other nucleophilic groups. More advanced bioorthogonal strategies could involve converting the carboxylic acid into a different functional group that participates in "click chemistry" reactions. Click chemistry describes a class of reactions that are rapid, high-yielding, and produce no byproducts. wikipedia.orgnih.gov For example, the carboxylic acid could be converted to an amine, which can then be functionalized with an azide or an alkyne for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is another powerful bioorthogonal reaction. nih.gov The carboxylic acid or ketone could be functionalized with a dienophile (e.g., a norbornene) or a tetrazine to enable its use in IEDDA reactions.
| Bioorthogonal Reaction | Functional Group Handle | Reaction Partner | Linkage Formed |
| Oxime/Hydrazone Ligation | Ketone | Aminooxy/Hydrazine | Oxime/Hydrazone |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne or Azide (derived from carboxylic acid) | Azide or Alkyne | Triazole |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alkyne or Azide (derived from carboxylic acid) | Azide or Alkyne | Triazole |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine or Strained Alkene (derived from either functional group) | Strained Alkene or Tetrazine | Dihydropyridazine |
Mechanistic Investigations into the Biological Interactions of 5 4 N Butylphenyl 5 Oxovaleric Acid and Analogues
Studies on Enzyme Inhibition and Modulatory Activities
There is no specific information available in the scientific literature regarding the enzyme inhibition and modulatory activities of 5-(4-n-butylphenyl)-5-oxovaleric acid.
No studies were identified that specifically investigate the impact of this compound on metabolic pathways or cellular processes.
While direct studies on this compound are absent, research on analogous compounds provides some context. For instance, a study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues demonstrated potent in-vitro inhibition of both COX-1/2 and 5-LOX enzymes nih.gov. This suggests that other phenylalkanoic acid derivatives can interact with these key enzymes in the inflammatory pathway. The pharmacological action of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on the inhibition of COX and LOX enzymes, which are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes nih.gov.
For example, certain synthesized analogues in the aforementioned study exhibited significant inhibitory concentrations (IC50 values) against COX-2, with some compounds showing values as low as 0.18 µM nih.gov.
Table 1: Example of In-vitro COX-2 Inhibition by Analogous Phenylalkanoic Acid Derivatives nih.gov
| Compound | COX-2 IC50 (µM) |
|---|---|
| FM4 | 0.74 |
| FM10 | 0.69 |
This table is for illustrative purposes based on analogous compounds and does not represent data for this compound.
Without experimental data, it remains speculative whether this compound would exhibit similar inhibitory effects on COX and LOX enzymes.
Analysis of Receptor Modulation and Downstream Signaling Pathways
No research is currently available that analyzes the receptor modulation or effects on downstream signaling pathways for this compound.
Molecular Basis of Anti-inflammatory Properties
Specific studies on the molecular basis of the anti-inflammatory properties of this compound have not been published. The anti-inflammatory effects of related phenolic acids are often attributed to their ability to interfere with inflammatory signaling pathways, such as the TLRs/MyD88 and NLRP3 pathways frontiersin.org.
There are no dedicated studies on the effect of this compound on the levels of pro-inflammatory cytokines. Research on other novel chemical entities, such as certain pyrrole derivatives, has shown the potential to significantly reduce serum levels of key pro-inflammatory cytokines like TNF-α mdpi.com. These compounds often exert their anti-inflammatory effects by modulating the production of such mediators nih.gov. For instance, some phytochemicals have been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6) nih.gov.
Mechanisms Underlying Antioxidant Activity
The antioxidant mechanisms of this compound have not been elucidated in the scientific literature. Generally, phenolic acids and their derivatives are recognized for their antioxidant potential, which is a key component of their anti-inflammatory action frontiersin.orgmdpi.com. The antioxidant activity of such compounds is often linked to their ability to scavenge free radicals and modulate cellular antioxidant defense systems mdpi.com. In-vitro antioxidant assays for analogous compounds have demonstrated their potential to act as potent antioxidants nih.gov.
Investigation into the Mitigation of Cellular Oxidative Stress
There is currently no available scientific literature that has investigated the potential for this compound or its close analogues to mitigate cellular oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies. Research into the antioxidant potential of novel compounds is a crucial area of study. However, without experimental data, any discussion on the role of this compound in this context would be purely speculative. Future research should aim to address this knowledge gap by exploring the compound's ability to scavenge free radicals, modulate antioxidant enzyme activity, and protect cells from oxidative damage.
Cellular Biology Research on Potential Anticancer Effects
Similarly, the potential anticancer effects of this compound have not been explored in any published research. The evaluation of a compound's cytotoxic and antiproliferative activities against cancer cell lines is a fundamental step in the drug discovery process.
Evaluation of Cytotoxic Activities against Specific Cancer Cell Lines
A thorough review of scientific databases reveals no studies that have evaluated the cytotoxic activities of this compound against any specific cancer cell lines. Consequently, there is no data to populate a table of cytotoxic activities (e.g., IC50 values). Such studies are essential to determine if the compound exhibits selective toxicity towards cancer cells and to identify potential cancer types that might be susceptible to its effects. Future investigations would need to be conducted to generate this foundational data, which is critical for assessing any potential therapeutic value in oncology.
Theoretical and Computational Chemistry Approaches in 5 4 N Butylphenyl 5 Oxovaleric Acid Research
In-Silico Modeling for Ligand-Biological Target Interactions
In-silico modeling encompasses a range of computational methods used to simulate the interaction between a ligand, such as 5-(4-n-Butylphenyl)-5-oxovaleric acid, and its biological target, typically a protein or enzyme. These models are crucial for understanding the mechanism of action and for predicting the efficacy of potential therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.net It is widely used in drug design to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding energy for each conformation. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov
In the study of this compound, docking simulations are instrumental in identifying potential protein targets and predicting the strength of the interaction. For instance, researchers might dock this compound against enzymes involved in metabolic pathways or inflammatory processes to assess its potential as an inhibitor. The results can highlight key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Enzyme A | -8.5 | ARG 120, TYR 254 | Hydrogen Bond, Pi-Alkyl |
| Enzyme B | -7.9 | LEU 88, VAL 112 | Hydrophobic |
| Receptor C | -9.2 | SER 301, LYS 150 | Hydrogen Bond, Electrostatic |
| Enzyme D | -6.8 | PHE 410, TRP 414 | Pi-Pi Stacking |
Quantum Mechanical Calculations, Including Density Functional Theory (DFT)
Quantum mechanical (QM) calculations are used to study the electronic structure and properties of molecules with high accuracy. researchgate.net Density Functional Theory (DFT) is a popular QM method that calculates the electronic energy of a system based on its electron density, offering a balance between accuracy and computational cost. nih.gov These methods can determine optimized molecular geometries, electronic properties like orbital energies (HOMO/LUMO), and vibrational frequencies. researchgate.netresearchgate.net
For this compound, DFT calculations can provide insights into its intrinsic chemical reactivity and stability. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as their energy gap can indicate the molecule's kinetic stability. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its non-covalent interactions with protein targets.
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.75 eV |
| Energy of LUMO | -1.52 eV |
| HOMO-LUMO Gap | 5.23 eV |
| Dipole Moment | 3.45 Debye |
| Total Energy | -885.3 Hartree |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. aps.orgnih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. researchgate.net In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, analyze conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. nih.gov
When applied to the this compound-protein complex identified through docking, MD simulations can validate the stability of the binding pose. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water at physiological temperature), researchers can observe how the ligand adapts its conformation within the binding site and how the protein structure responds. Analysis of the simulation trajectory can reveal persistent hydrogen bonds and other key interactions, providing a more dynamic and accurate picture than the static view offered by molecular docking alone. semanticscholar.org
Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties for Research Prioritization
Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. ADMET properties describe how a drug is handled by the body. Computational models can predict these properties based on a molecule's structure, allowing for early-stage screening to filter out candidates with unfavorable characteristics. nih.govresearchgate.net
For this compound, in-silico ADMET prediction is a critical step for research prioritization. Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can estimate properties such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks. nih.gov These predictions help researchers decide whether the compound warrants further investigation or if structural modifications are needed to improve its drug-like properties. researchgate.net
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Permeant | No | Low likelihood of central nervous system effects |
| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |
| Hepatotoxicity | Low Risk | Predicted to be safe for the liver |
| AMES Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic |
Advanced Analytical Characterization Techniques for Research on 5 4 N Butylphenyl 5 Oxovaleric Acid
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to elucidating the molecular architecture of 5-(4-n-butylphenyl)-5-oxovaleric acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the n-butyl group, and the protons of the oxovaleric acid chain. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.
¹³C-NMR Spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the identification of carbonyl carbons (from both the ketone and carboxylic acid), aromatic carbons, and aliphatic carbons in the side chains.
Predicted ¹H-NMR and ¹³C-NMR Data for this compound
| Predicted ¹H-NMR Data | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | ~11.0-12.0 | Singlet (s) | 1H |
| Aromatic H (ortho to C=O) | ~7.9 | Doublet (d) | 2H |
| Aromatic H (ortho to butyl) | ~7.3 | Doublet (d) | 2H |
| -CH₂- (adjacent to ketone C=O) | ~3.1 | Triplet (t) | 2H |
| Aromatic-CH₂- | ~2.7 | Triplet (t) | 2H |
| -CH₂- (adjacent to -COOH) | ~2.5 | Triplet (t) | 2H |
| -CH₂- (central in valeric chain) | ~2.1 | Quintet (quin) | 2H |
| Butyl -CH₂- | ~1.6 | Sextet (sxt) | 2H |
| Butyl -CH₂- | ~1.3 | Sextet (sxt) | 2H |
| Butyl -CH₃ | ~0.9 | Triplet (t) | 3H |
| Predicted ¹³C-NMR Data | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| Ketone C=O | ~199 | ||
| Carboxylic Acid C=O | ~178 | ||
| Aromatic C (substituted) | ~148, ~134 | ||
| Aromatic C-H | ~129, ~128 | ||
| -CH₂- (adjacent to ketone C=O) | ~37 | ||
| Aromatic-CH₂- | ~35 | ||
| -CH₂- (adjacent to -COOH) | ~33 | ||
| Butyl -CH₂- | ~33 | ||
| -CH₂- (central in valeric chain) | ~20 | ||
| Butyl -CH₂- | ~22 | ||
| Butyl -CH₃ | ~14 |
FTIR spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features. A broad O-H stretching band from the carboxylic acid, a sharp C=O stretching band from the ketone, and another C=O stretching band from the carboxylic acid are anticipated. Additionally, vibrations corresponding to the aromatic ring and aliphatic C-H bonds will be present.
Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~2850-2960 | C-H stretch | Aliphatic (Butyl and Valeric Chains) |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1680-1695 | C=O stretch | Aryl Ketone |
| ~1590-1610 | C=C stretch | Aromatic Ring |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is crucial for determining the molecular weight and providing structural information through fragmentation analysis.
ESI-MS is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact. In positive ion mode, the expected molecular ions would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula of the compound, serving as definitive proof of its chemical composition (C₁₅H₂₀O₃), which has a monoisotopic mass of approximately 248.1412 Da.
Expected Molecular Ions in ESI-MS
| Ion Mode | Ion Formula | Expected m/z |
|---|---|---|
| Positive | [C₁₅H₂₀O₃ + H]⁺ | ~249.1485 |
| Positive | [C₁₅H₂₀O₃ + Na]⁺ | ~271.1305 |
| Negative | [C₁₅H₂₀O₃ - H]⁻ | ~247.1340 |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has low volatility due to the carboxylic acid group, derivatization is often required prior to analysis. northwestern.edusigmaaldrich.com This typically involves converting the carboxylic acid to a more volatile ester or silyl (B83357) ester.
Once volatilized and separated by the GC column, the compound enters the mass spectrometer, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern, acts as a molecular fingerprint. Key fragmentation pathways for this molecule would involve cleavage adjacent to the carbonyl groups (alpha-cleavage), leading to the formation of characteristic acylium ions.
Hypothetical Key Fragments in GC-MS (EI Mode)
| Predicted m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 248 | [C₁₅H₂₀O₃]⁺ | Molecular Ion (M⁺) |
| 161 | [C₁₁H₁₃O]⁺ | Cleavage of the bond between C4 and C5 of the valeric acid chain |
| 133 | [C₁₀H₁₃]⁺ | Loss of CO from the m/z 161 fragment |
| 87 | [C₄H₇O₂]⁺ | Cleavage of the bond between C4 and C5 of the valeric acid chain |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are essential for separating the target compound from reaction mixtures, purifying it to a high degree, and assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method, likely using a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of an aqueous acid (like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound would be detected by a UV detector, leveraging the chromophore of the butylphenyl ketone group. The purity is determined by the relative area of the main peak in the chromatogram.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative technique for monitoring the progress of a chemical reaction or for quickly assessing the purity of fractions during purification. A suitable solvent system (eluent) would be chosen to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate.
High-Performance Liquid Chromatography (HPLC), including Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which contains a chromophore (the butylphenyl group), UV detection is a highly effective method of analysis. The carboxylic acid and ketone functionalities dictate the choice of stationary and mobile phases for optimal separation.
Reversed-phase HPLC is the most common mode used for compounds of this polarity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol. To ensure good peak shape and reproducibility for the acidic analyte, a small amount of an acid modifier, like formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group.
Chiral Separations
The concept of chirality is central to the pharmaceutical and biological sciences. phenomenex.com While this compound itself is an achiral molecule as it lacks a stereocenter, its derivatives or related compounds may be chiral. Should a chiral center be introduced, for instance, through the reduction of the ketone to a secondary alcohol, the resulting enantiomers would require chiral separation for individual analysis.
The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) in HPLC. chromatographyonline.com For chiral carboxylic acids, several types of CSPs have proven effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and can separate a broad range of racemic compounds under normal-phase, reversed-phase, or polar organic conditions. chromatographyonline.com
Protein-based CSPs: Chiral columns based on immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), are particularly effective for the separation of chiral drugs, including acidic compounds. nih.gov
Pirkle-type and Ion-Exchange CSPs: These columns, which operate based on principles of charge transfer, hydrogen bonding, and ionic interactions, are also suitable for resolving acidic enantiomers. scas.co.jp
The development of a chiral separation method involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. chromatographyonline.comnih.gov
Table 1: Representative HPLC Conditions for Analysis of Aryl Keto-Acids
| Parameter | Achiral Analysis (Reversed-Phase) | Chiral Separation (Hypothetical) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral AGP (e.g., 150 x 4.0 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile : Water (Gradient) + 0.1% Formic Acid | Isopropanol : 0.1 M Sodium Phosphate Buffer (pH 4.5) (2:98, v/v) nih.gov |
| Flow Rate | 1.0 mL/min | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm | UV at 322 nm nih.gov |
| Temperature | Ambient | 25 °C |
| Purpose | Purity determination and quantification | Separation and quantification of individual enantiomers |
Column Chromatography for Compound Isolation and Purification
Column chromatography is a fundamental purification technique in organic synthesis, used to isolate desired compounds from crude reaction mixtures. acs.org For non-polar to moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.
The principle of separation is based on the differential adsorption of the components of the mixture to the stationary phase. A solvent system, or eluent, is passed through the column to move the components along. Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel.
A typical procedure for the purification of an aryl ketone involves using a slurry of silica gel packed into a glass column. The crude product is then loaded onto the top of the silica, often after being pre-adsorbed onto a small amount of silica gel (dry loading). The separation is achieved by eluting with a solvent system of increasing polarity, typically a gradient of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. amazonaws.comnih.gov The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Fractions containing the pure desired product are then combined, and the solvent is removed by rotary evaporation.
Table 2: Typical Protocol for Column Chromatography Purification
| Step | Description | Details |
| 1. Stationary Phase | Preparation of the column | Silica gel (e.g., 230-400 mesh) is used as the stationary phase. The column is packed using a slurry of silica in a non-polar solvent (e.g., hexane). |
| 2. Sample Loading | Adsorption of the crude product | The crude this compound is dissolved in a minimal amount of solvent and mixed with a small portion of silica gel. The solvent is evaporated to yield a dry, free-flowing powder, which is then carefully added to the top of the column. |
| 3. Elution | Separation of the compound | A gradient elution is performed, starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). amazonaws.comnih.gov |
| 4. Fraction Collection | Isolation of the eluting components | The eluent is collected in a series of fractions. |
| 5. Monitoring | Analysis of collected fractions | Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. |
| 6. Final Step | Product Recovery | Pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |
Research Applications and Future Directions for 5 4 N Butylphenyl 5 Oxovaleric Acid
Utility as a Versatile Synthetic Building Block in Organic Chemistry
The presence of two distinct reactive sites, a ketone and a carboxylic acid, makes 5-(4-n-butylphenyl)-5-oxovaleric acid a versatile starting material for the synthesis of a wide array of more complex molecules. Organic chemists utilize this compound as a foundational element for constructing diverse molecular architectures.
One significant application is in the synthesis of heterocyclic compounds. For instance, keto-acids are well-established precursors for the formation of pyridazinones, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govresearchgate.net The reaction of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a dihydropyridazinone ring. This core structure can then be further modified to generate a library of derivatives for various applications.
The general synthetic scheme for this transformation is presented below:
| Reactant 1 | Reactant 2 | Product Class | Potential Significance |
| This compound | Hydrazine Hydrate | Pyridazinone Derivatives | Precursors for pharmacologically active compounds |
Furthermore, the carboxylic acid and ketone functionalities can be independently or sequentially modified. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction to an alcohol, reductive amination, or reaction with Grignard reagents. This dual reactivity allows for the stepwise construction of intricate molecular frameworks.
Role in Medicinal Chemistry as a Scaffold for Novel Compound Development
In the field of medicinal chemistry, the concept of a molecular "scaffold" is central to the design of new therapeutic agents. A scaffold is a core chemical structure upon which various functional groups can be appended to create a library of compounds for biological screening. This compound presents an attractive scaffold due to its synthetic tractability and the presence of both a hydrophobic phenylbutyl group and a flexible keto-acid chain.
One area of interest is the development of anti-inflammatory agents. The structure of this compound bears some resemblance to molecules that are known to interact with enzymes involved in the inflammatory cascade, such as prostaglandin (B15479496) synthases. e-century.us For example, inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) are sought after as next-generation anti-inflammatory drugs. nih.gov The 4-butylphenyl moiety can engage in hydrophobic interactions within an enzyme's active site, while the valeric acid portion can be modified to interact with polar residues.
Below is a conceptual table illustrating how this scaffold could be modified for drug discovery:
| Scaffold | Potential Target | Rationale for Modification | Desired Outcome |
| This compound | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | The 4-butylphenyl group can occupy a hydrophobic pocket, while the carboxylic acid can be modified to mimic the substrate or interact with key active site residues. | Selective inhibition of PGE2 production, leading to anti-inflammatory effects with potentially fewer side effects than traditional NSAIDs. |
The development of derivatives based on this scaffold could lead to the discovery of novel compounds with therapeutic potential in a range of inflammatory conditions.
Application in Biochemical Studies to Elucidate Fundamental Biological Pathways
Small molecules are indispensable tools for biochemists seeking to unravel the complexities of biological pathways. This compound and its derivatives can be employed as chemical probes to investigate specific cellular processes.
For instance, due to its structural similarity to fatty acids, this compound could potentially be used to study aspects of fatty acid metabolism. nih.gov Fatty acid transport and activation are critical processes in cellular energy homeostasis, and dysregulation of these pathways is linked to metabolic diseases. nih.gov Researchers could synthesize labeled versions of this compound (e.g., with fluorescent tags or radioactive isotopes) to track its uptake and metabolism in cells, thereby providing insights into the mechanisms of fatty acid transport proteins (FATPs) or acyl-CoA synthetases.
The following table outlines a potential application in this area:
| Research Area | Experimental Approach | Information Gained |
| Fatty Acid Metabolism | Use of a fluorescently labeled derivative of this compound in cell-based assays. | Elucidation of the kinetics and substrate specificity of fatty acid transport proteins. |
Such studies could contribute to a deeper understanding of metabolic syndrome and related disorders.
Potential Contributions to Advanced Materials Science Research
The field of materials science is constantly in search of new organic molecules with unique physical and chemical properties. The rigid phenyl ring coupled with a flexible alkyl chain in this compound suggests its potential as a building block for liquid crystals.
Specifically, calamitic (rod-shaped) liquid crystals often possess a rigid core and one or more flexible terminal chains. nih.govcolorado.edu The 4-butylphenyl group can serve as part of the rigid core, while the valeric acid chain provides the necessary flexibility. Through esterification reactions with other aromatic moieties, it is conceivable to synthesize novel liquid crystalline materials. These materials could exhibit interesting phase behaviors and electro-optical properties, making them suitable for applications in displays and sensors.
A hypothetical synthetic approach is outlined below:
| Core Component | Linking Group | Terminal Chain | Potential Material |
| 4-n-Butylphenyl | Ester | Another aromatic moiety | Calamitic Liquid Crystal |
Further research in this area could lead to the development of new functional materials with tailored properties.
Emerging Research Avenues and Interdisciplinary Applications in Chemical Biology
The intersection of chemistry and biology, known as chemical biology, offers exciting opportunities for the application of novel small molecules. This compound is poised to contribute to this interdisciplinary field.
One emerging area is the development of chemical probes for activity-based protein profiling (ABPP). This technique utilizes reactive chemical probes to covalently label active enzymes in complex biological systems. The ketone functionality of this compound could be modified to incorporate a "warhead" that can react with the active site of specific enzymes. The butylphenyl group would provide a recognition element to guide the probe to its target.
Moreover, the principles of supramolecular chemistry could be applied to design self-assembling systems based on this molecule. The combination of a hydrophobic tail and a polar head group (the carboxylic acid) gives it amphiphilic character. Under appropriate conditions, these molecules could self-assemble into micelles, vesicles, or other nanostructures, which could have applications in drug delivery or as templates for the synthesis of nanomaterials.
Q & A
Q. What are the recommended methods for synthesizing 5-(4-n-Butylphenyl)-5-oxovaleric acid, and how can reaction yields be optimized?
The synthesis of aryl-substituted oxovaleric acids typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, brominated precursors like 5-bromo-1-(4-n-butylphenyl)pentan-1-one (as reported in ) can undergo hydrolysis or oxidation to yield the carboxylic acid derivative. Optimization strategies include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions to enhance electrophilic substitution .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for acylations to improve conversion rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures can isolate the product with >95% purity .
Q. How should researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
Q. What safety precautions are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HBr gas in bromination steps) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case study : If ¹H-NMR shows unexpected splitting (e.g., para-substituted phenyl protons appearing as multiplets), consider steric effects from the n-butyl group or impurities from incomplete acylation .
- Multi-method validation : Cross-validate using LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 265.18 for C₁₅H₂₀O₃) and X-ray crystallography for unambiguous structural assignment .
- Statistical analysis : Apply principal component analysis (PCA) to compare spectral datasets from analogs (e.g., 5-(3-fluorophenyl)-5-oxovaleric acid) to identify outliers .
Q. What strategies are effective for improving the bioactivity of this compound in medicinal chemistry studies?
- Structural modifications :
- Substituent variation : Replace the n-butyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding, as seen in related compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to improve membrane permeability .
- SAR studies : Test analogs (e.g., 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid) in enzyme inhibition assays (IC₅₀ values) to map functional group contributions .
Q. How can computational methods guide the optimization of this compound for material science applications?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess suitability as a semiconductor or catalyst ligand .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to prioritize synthesis of high-affinity analogs .
- Thermodynamic modeling : Estimate solubility parameters (Hansen solubility) to optimize solvent systems for polymer integration .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reaction yields during scale-up synthesis?
- Process optimization : Use design of experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and stirring rate .
- Batch analysis : Compare NMR and HPLC data across batches to identify impurities (e.g., unreacted starting material at Rₜ 3.2 min) .
- Case example : A 30% yield drop during scale-up of 5-bromo-1-(4-n-butylphenyl)pentan-1-one was traced to inefficient mixing; switching to a high-shear mixer restored yields to 68% .
Q. What methodologies ensure robust reproducibility in biological activity studies of oxovaleric acid derivatives?
- Standardized assays : Use cell lines (e.g., HEK293) with strict passage number controls and triplicate measurements .
- Negative controls : Include 5-(2-fluorophenyl)-5-oxovaleric acid (inactive analog) to validate assay specificity .
- Open data practices : Share raw spectra and assay protocols via repositories like Zenodo to enable third-party verification .
Tables
Q. Table 1. Physicochemical Properties of this compound and Analogs
*Estimated based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
